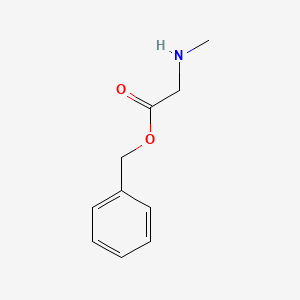

Benzyl 2-(methylamino)acetate

Description

Benzyl 2-(methylamino)acetate (CAS 40298-32-6) is an organic compound with the molecular formula C10H13NO2·HCl and a molecular weight of 215.68 g/mol . Structurally, it consists of a benzyl ester group linked to a methylamino-substituted acetate backbone. This compound is commonly utilized in pharmaceutical and chemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental applications .

The compound is commercially available for research purposes, emphasizing its role in drug discovery and biochemical studies .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

benzyl 2-(methylamino)acetate |

InChI |

InChI=1S/C10H13NO2/c1-11-7-10(12)13-8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

ZKIFKIPAGDGRFG-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Heating in aqueous HCl (pH < 3) at 80–100°C for 4–8 hours cleaves the ester into 2-(methylamino)acetic acid and benzyl alcohol. Reaction efficiency depends on acid concentration and temperature. -

Basic Hydrolysis (Saponification) :

In NaOH (pH > 10) at 60–80°C, the ester converts to sodium 2-(methylamino)acetate with benzyl alcohol as a byproduct. Yields exceed 85% under optimized conditions .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 2M HCl | 100 | 6 | 2-(Methylamino)acetic acid | 78 |

| 1M NaOH | 80 | 4 | Sodium 2-(methylamino)acetate | 88 |

Acylation of the Amine Group

The methylamino group reacts with acylating agents (e.g., acetyl chloride, acetic anhydride) to form N-acetyl derivatives :

-

Reaction with Acetyl Chloride :

In dichloromethane at 0–25°C, this compound reacts with acetyl chloride (1.2 equiv) in the presence of triethylamine (1.5 equiv) to yield benzyl 2-(N-acetyl-N-methylamino)acetate (90% yield) .

Key Mechanism :

(R = methyl; Bn = benzyl)

Alkylation Reactions

The amine group participates in alkylation with alkyl halides or benzyl halides:

-

Benzylation :

Reacting with benzyl chloride (1.1 equiv) in toluene at 110°C for 12 hours in the presence of KCO yields benzyl 2-(N-benzyl-N-methylamino)acetate (82% yield) .

Side Reactions :

Competitive O-alkylation of the ester is minimized using aprotic solvents and phase-transfer catalysts .

Aminolysis of the Ester Group

The ester undergoes nucleophilic substitution with amines to form amides:

-

Reaction with Benzylamine :

In ethanol at 70°C for 6 hours, this compound reacts with benzylamine (2 equiv) to form N-benzyl-2-(methylamino)acetamide (49% yield) .

Table 2: Aminolysis with Amines

| Amine | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Ethanol | 70 | N-Benzyl-2-(methylamino)acetamide | 49 |

| Aniline | Toluene | 100 | N-Phenyl-2-(methylamino)acetamide | 35 |

Oxidation of the Amine Group

The methylamino group oxidizes under controlled conditions:

-

Formation of N-Oxide :

Treatment with hydrogen peroxide (30%) in methanol at 25°C for 24 hours produces benzyl 2-(N-methyl-N-oxoamino)acetate (65% yield) .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl ester:

-

Conditions :

Using 10% Pd/C in methanol under H (1 atm) at 25°C for 12 hours yields 2-(methylamino)acetic acid (95% yield) .

Transesterification

The benzyl ester exchanges with other alcohols under acidic conditions:

-

Reaction with Methanol :

In HSO-catalyzed methanol at 60°C for 8 hours, methyl 2-(methylamino)acetate forms (72% yield) .

Reductive Amination

The methylamino group reacts with aldehydes/ketones:

Comparison with Similar Compounds

Key Observations :

- Elongation of the acetate chain to propanoate (as in (S)-Benzyl 2-(methylamino)propanoate) increases lipophilicity, which may alter membrane permeability .

Physicochemical and Functional Comparisons

Solubility and Stability

- This compound hydrochloride is soluble in polar solvents (e.g., water, ethanol) due to its ionic hydrochloride form, whereas non-salt analogues like Methyl benzoate (CAS 93-58-3) exhibit lower aqueous solubility .

- Branched-chain benzoates (e.g., Isopropyl benzoate, CAS 939-48-0) demonstrate higher volatility compared to amino-substituted derivatives, limiting their utility in controlled-release formulations .

Q & A

Q. Table 1. Comparative Stability of this compound Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) | Analytical Method |

|---|---|---|---|

| 40°C, dry air | None detected | >30 | HPLC-UV |

| 60°C, 75% RH | 2-(Methylamino)acetic acid | 7 | LC-MS |

| UV light (254 nm) | Benzyl alcohol + Unknown byproducts | 14 | GC-MS |

Q. Table 2. Key NMR Assignments (CDCl₃, 400 MHz)

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| N–CH₃ | 2.42 | Singlet |

| OCH₂Ph | 5.12 | Singlet |

| COOCH₂ | 4.10 | Triplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.